molecular formula C7HF13N2O4 B6330841 Carboxynitroso Rubber (CNR) CAS No. 25067-94-1

Carboxynitroso Rubber (CNR)

Cat. No. B6330841
CAS RN: 25067-94-1
M. Wt: 424.07 g/mol
InChI Key: PDIADDOFVUHFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxynitroso Rubber (CNR) is a type of rubber that shows excellent promise due to its unique properties . The CNR terpolymer retains excellent solvent and oxidizer resistance, nonflammability, and a wide useful temperature range . It can be easily fabricated and cured by several techniques into many useful products .


Synthesis Analysis

The synthesis of CNR involves a program establishing manufacturing methods for Carboxy Nitroso Rubber by 'thin film bulk polymerization’ . The objectives were to evaluate at the pilot plant level the materials, chemical, engineering, and processing requirements for a production capability of thirty pounds of CNR per week and applicable for scale-up to 50,000 to 100,000 pounds per year .


Chemical Reactions Analysis

C-Nitroso species are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .


Physical And Chemical Properties Analysis

CNR has excellent solvent and oxidizer resistance, nonflammability, and a wide useful temperature range . It also has a density of 1,93 g/cm3 .

Scientific Research Applications

Aerospace Engineering

CNR’s exceptional low-temperature properties and nonflammability make it an ideal material for aerospace applications . It was used by NASA in the early space program, known as “Arctic Rubber,” due to its ability to maintain elasticity and resilience in extreme cold, which is crucial for the integrity of seals and gaskets in spacecraft.

Chemical Processing Industry

The chemical resistance of CNR, especially to solvents and oxidizers, allows for its use in the chemical processing industry . It can be fabricated into components that come into contact with aggressive chemicals without degrading, ensuring safety and longevity of equipment.

Medical Devices

CNR’s inert nature means it does not react with biological tissues, making it suitable for medical devices that require biocompatibility . Its flexibility and durability are beneficial for implants or prosthetics that need to withstand bodily movements without causing irritation.

Automotive Industry

In the automotive sector, CNR’s wide temperature range and durability contribute to its use in engine parts that are exposed to high temperatures and require materials that won’t degrade quickly over time .

Electrical Insulation

CNR’s non-conductive properties make it an excellent choice for electrical insulation . It can be used to coat wires or fabricate components that prevent electrical currents from causing damage or posing safety hazards.

Fire Safety Equipment

Due to its nonflammability , CNR is used in fire safety equipment . It can be incorporated into suits, seals, and other gear that must resist ignition and provide protection in high-heat environments.

Environmental Science

CNR’s resistance to environmental factors such as UV light and ozone makes it suitable for applications in environmental science, where materials are required to withstand harsh outdoor conditions without degradation .

Food Processing

Lastly, CNR’s inertness and resistance to contamination make it a candidate for food processing applications . It can be used in seals and tubing that come into contact with food products, ensuring that they remain pure and uncontaminated.

properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-nitrosobutanoic acid;1,1,2,2-tetrafluoroethene;trifluoro(nitroso)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6NO3.C2F4.CF3NO/c5-2(6,1(12)13)3(7,8)4(9,10)11-14;3-1(4)2(5)6;2-1(3,4)5-6/h(H,12,13);;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIADDOFVUHFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(F)F.C(=O)(C(C(C(N=O)(F)F)(F)F)(F)F)O.C(N=O)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxynitroso rubber

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxynitroso Rubber (CNR)
Reactant of Route 2
Carboxynitroso Rubber (CNR)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Carboxynitroso Rubber (CNR)
Reactant of Route 4
Carboxynitroso Rubber (CNR)
Reactant of Route 5
Carboxynitroso Rubber (CNR)
Reactant of Route 6
Carboxynitroso Rubber (CNR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.